molecular formula C18H17N3O3S B2485148 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034595-75-8

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2485148
CAS No.: 2034595-75-8
M. Wt: 355.41
InChI Key: VFZHAKYHHTVCQV-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with a carboxamide group. The molecule integrates two distinct aromatic systems: a pyrazole ring and a thiophene moiety, linked via an ethyl chain.

Synthesis of analogous 1,4-benzodioxine derivatives typically involves condensation reactions between functionalized benzodioxine intermediates and heterocyclic precursors. For example, hydrazinecarbothioamide derivatives of 1,4-benzodioxine are synthesized via base-catalyzed reactions with thiosemicarbazide . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths and angles .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(17-11-23-15-4-1-2-5-16(15)24-17)19-10-14(13-6-9-25-12-13)21-8-3-7-20-21/h1-9,12,14,17H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHAKYHHTVCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction

The benzodioxane core is synthesized from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions (KOH/NaOH) with tetrabutyl ammonium bromide as a phase-transfer catalyst. Key parameters:

  • Molar ratio : 1:5 (aldehyde:dibromoethane).
  • Temperature : Reflux (100–120°C).
  • Product : 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde (yield: 85–90%).

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using aqueous KMnO₄ under reflux:

  • Conditions : 90–110°C, 1–2 hours.
  • Yield : 90% (23 g from 25 g aldehyde).
  • Characterization : ¹H NMR (D₂O) δ 7.66 (2H, aromatic), 7.2 (1H, aromatic), 4.28 (4H, –O–CH₂–CH₂–O–).

Preparation of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethylamine

Pyrazole Synthesis

Pd(II)-catalyzed cyclization-carbonylation of α,β-alkynic hydrazones in DMSO/MeOH yields pyrazole derivatives. Adapting this method:

  • Substrates : Propargyl hydrazine + acetylene derivatives.
  • Catalyst : Pd(tfa)₂ with ligand-controlled selectivity.
  • Product : 1H-pyrazole-1-ethylamine (yield: 75–80%).

Thiophene Functionalization

Thiophen-3-yl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution:

  • Reagents : Thiophene-3-carbaldehyde + ethylamine derivative.
  • Conditions : Acidic catalysis (H₂SO₄, 50°C).
  • Purification : Column chromatography (silica gel, hexane/EtOAc).

Coupling of Pyrazole and Thiophene

A Michael addition or Mannich reaction links the pyrazole and thiophene to the ethylamine backbone:

  • Example : Reaction of 1H-pyrazole-1-ethylamine with thiophene-3-carboxaldehyde in EtOH, followed by NaBH₄ reduction.
  • Yield : 70–75%.

Amide Bond Formation

The final step couples the benzodioxine carboxylic acid with the ethylamine linker using carbodiimide reagents:

Activation of Carboxylic Acid

  • Reagents : Oxalyl chloride or SOCl₂ in anhydrous DCM.
  • Conditions : 0°C → RT, 2 hours.

Coupling Reaction

  • Reagents : HATU, EDCl, or DCC with DMAP.
  • Molar ratio : 1:1.2 (acid:amine).
  • Solvent : DMF or THF.
  • Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

Pd(II) catalysts with DMSO ligands favor pyrazole-4-carboxylates, but modifying ligands (e.g., PPh₃) may adjust selectivity for 1H-pyrazol-1-yl derivatives.

Oxidation Efficiency

KMnO₄ outperforms H₂O₂ in the benzodioxane synthesis, reducing side products and improving yield.

Purification Strategies

  • Benzodioxane intermediate : Recrystallization from EtOH/H₂O.
  • Final amide : Flash chromatography (EtOAc/MeOH 9:1).

Analytical Data and Characterization

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
Benzodioxine-2-carboxylic acid 7.66 (d, 2H), 7.2 (s, 1H), 4.28 (s, 4H) 1680 (C=O), 1250 (C–O–C)
Ethylamine linker 8.1 (s, 1H, pyrazole), 7.4 (m, 2H, thiophene), 3.8 (t, 2H, –CH₂–), 2.9 (t, 2H, –CH₂–) 3300 (–NH₂), 1600 (C=N)
Final product 8.2 (s, 1H, pyrazole), 7.5 (m, 2H, thiophene), 4.3 (s, 4H, benzodioxane), 6.7 (t, 1H, –NH–) 1650 (amide C=O), 1550 (N–H)

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S with a molecular weight of approximately 341.4 g/mol. The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a benzodioxine core, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole and thiophene have shown promise in inhibiting cancer cell proliferation through various mechanisms. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that modifications to the pyrazole or thiophene rings can enhance antimicrobial efficacy .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often utilize coupling reactions between the pyrazole and thiophene moieties followed by cyclization steps to form the benzodioxine structure .

Case Study: Synthesis Methodology

A detailed case study outlines a synthetic route involving:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Thiophene Integration : Employing thiophene-based reagents to introduce the thiophene moiety.
  • Final Assembly : Combining these intermediates through amide bond formation to yield the target compound.

This methodology not only illustrates the complexity involved in synthesizing such compounds but also emphasizes the need for precise reaction conditions to achieve high yields and purity .

Therapeutic Potential

The therapeutic applications extend beyond cancer and microbial infections. The compound's ability to interact with various biological targets suggests potential roles in treating neurodegenerative diseases due to its structural similarity to known enzyme inhibitors .

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Pyrazole vs. Thiophene : The pyrazole group in the target compound introduces additional hydrogen-bonding sites (N-H) compared to thiophene, which primarily engages in π-π interactions. This difference may enhance solubility in polar solvents .
  • Carboxamide vs. Hydrazinecarbothioamide : The carboxamide group in the target compound exhibits stronger hydrogen-bonding capacity (N-H and C=O) compared to the thioamide analog, which has weaker S···H interactions .

Crystallographic Behavior

  • SHELX refinement of similar benzodioxine derivatives reveals that pyrazole-containing compounds often form more rigid crystal lattices due to directional hydrogen bonds, whereas thiophene analogs display greater torsional flexibility .

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a thiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole and thiophene rings, followed by the introduction of the benzodioxine structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone . The mechanism underlying this activity may involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial potential of this compound has been demonstrated through various studies. Compounds with similar heterocyclic structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds range significantly, indicating varying levels of activity depending on structural modifications.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Similar pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, compounds similar to this compound were tested against carrageenan-induced edema in mice. Results indicated a significant reduction in swelling comparable to indomethacin, a known anti-inflammatory drug .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of benzodioxine-pyrazole hybrids found that certain derivatives exhibited MIC values ranging from 64 to 512 µg/mL against various bacterial strains. These results highlight the importance of structural features in enhancing antimicrobial efficacy .

Data Table: Biological Activities Summary

Activity Type Efficacy Reference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialMIC: 64 - 512 µg/mL
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research: Optimal Synthetic Routes and Reaction Optimization

Q: What are the recommended synthetic strategies for preparing N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide? A:

  • Stepwise Functionalization : Begin with coupling the pyrazole-thiophene ethylamine moiety to the benzodioxine-carboxamide core. Use nucleophilic substitution or amide coupling reactions under anhydrous conditions (e.g., DMF or acetonitrile) .
  • Catalysis : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) can enhance reaction efficiency by deprotonating intermediates .
  • Yield Optimization : Monitor reactions via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–70%, depending on substituent reactivity .

Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventYield (%)
Amide CouplingEDCI/HOBt, RT, 12hDMF65
CyclizationI₂, TEA, refluxDMF70

Basic Research: Key Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent integration and carboxamide/heterocyclic connectivity. Look for pyrazole NH (~δ 12 ppm) and thiophene protons (~δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • FT-IR : Identify C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research: Resolving Crystallographic Ambiguities Using SHELXL

Q: How can SHELXL improve the refinement of this compound’s crystal structure? A:

  • Data Handling : Input high-resolution X-ray diffraction data (≤1.0 Å) to SHELXL for anisotropic displacement parameter refinement. This resolves electron density ambiguities near the thiophene and pyrazole rings .
  • Hydrogen Bonding : Use SHELXL’s AFIX commands to model hydrogen atoms in positions consistent with Etter’s hydrogen-bonding rules .
  • Validation : Cross-check with PLATON to detect twinning or disorder, common in flexible ethyl linker regions .

Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Space GroupP2₁/c
R-factor0.048
Bond Length (C-N)1.34 Å

Advanced Research: Hydrogen-Bonding Patterns and Stability

Q: How do hydrogen-bonding networks influence the compound’s solid-state stability? A:

  • Graph Set Analysis : Map donor-acceptor interactions (e.g., N-H···O=C) using Etter’s formalism. Pyrazole NH often acts as a donor to benzodioxine carbonyl acceptors, forming R₂²(8) motifs .
  • Thermal Stability : Correlate H-bond strength (e.g., D···A distances <3.0 Å) with DSC data. Stronger networks reduce hygroscopicity .

Advanced Research: Addressing Biological Activity Discrepancies

Q: How should researchers reconcile conflicting bioactivity data across assays? A:

  • Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target engagement. For kinase inhibition, compare IC₅₀ values from in vitro kinase profiling and cellular proliferation assays .
  • Statistical Rigor : Apply ANOVA to account for batch-to-batch variability in compound purity (≥95% by HPLC) .

Advanced Research: Mechanistic Studies and Target Identification

Q: What strategies are effective for elucidating the compound’s mechanism of action? A:

  • Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding partners. Validate hits via SPR (KD < 1 µM) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase ATP pockets) using GROMACS. Focus on pyrazole-thiophene π-π stacking and carboxamide H-bonding .

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